molecular formula C₃₇H₄₃N₃O₆ B1142626 5-Ethyl-demethyl Lercanidipine CAS No. 786625-22-7

5-Ethyl-demethyl Lercanidipine

Cat. No. B1142626
CAS RN: 786625-22-7
M. Wt: 625.75
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-demethyl Lercanidipine is an impurity of Lercanidipine . Lercanidipine is a dihydropyridine calcium channel blocker used for the treatment of essential hypertension .


Synthesis Analysis

The synthesis of Lercanidipine involves several steps. One process involves the preparation of Lercanidipine or its pharmaceutically acceptable salts using novel derivatives of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino compounds . Another process involves esterifying diketene and 3-hydroxypropionitrile in the presence of an alkali to generate propionitrile acetoacetate .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Ethyl-demethyl Lercanidipine are not detailed in the search results, it is known that Lercanidipine undergoes reactions related to its role as a calcium channel blocker .

Scientific Research Applications

Nephroprotective Potential

Lercanidipine, a third-generation dihydropyridine (DHP) blocker of calcium channels, has been shown to have nephroprotective properties . It acts by reversibly inhibiting L-type and T-type calcium channels, which are responsible for exerting positive renal effects . It has been shown to reduce tissue inflammation and tubulointerstitial fibrosis, contributing to a decrease in proteinuria . Moreover, it exhibited antioxidative effects and increased the expression of molecules responsible for repairing damaged tissues .

Antihypertensive Effects

Lercanidipine is known for its high lipophilicity and high vascular selectivity . These properties make it an effective antihypertensive medication. It decreases cell proliferation, preventing the thickening of the vascular lumen .

Interaction with Other Drugs

In one study, co-administration of lercanidipine at a dose of 20 mg with simvastatin at a dose of 40 mg resulted in a 56% increase in the bioavailability of simvastatin and a 28% increase in its active β-hydroxy acid metabolite . The bioavailability of lercanidipine was not changed .

Neurology Research

5-Ethyl-demethyl Lercanidipine is used in neurology research . It is a certified reference material for highly accurate and reliable data analysis .

Prevention of Noise-Induced Hearing Loss

Lercanidipine has been shown to significantly reduce the adverse impacts of noise on both OC-1 cell viability and outer hair cell (OHC) survival in basal turn cochlear explants .

Stroke Research

5-Ethyl-demethyl Lercanidipine is also used in stroke research . It is a certified reference material for highly accurate and reliable data analysis .

Future Directions

Research on Lercanidipine has shown its potential in treating hypertensive patients with coexisting chronic kidney disease . Further studies on 5-Ethyl-demethyl Lercanidipine and its potential in similar or other medical conditions could be a future direction .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-Ethyl-demethyl Lercanidipine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-Amino-2,6-dimethylpyridine", "Ethyl 4-(2-oxopropyl)benzoate", "Methyl 3,5-dimethyl-4-(2-nitrophenyl)-1H-pyrazole-1-carboxylate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: 4-Amino-2,6-dimethylpyridine is reacted with ethyl 4-(2-oxopropyl)benzoate in the presence of acetic acid and ethanol to yield ethyl 4-(2-(4-amino-2,6-dimethylpyridin-3-yl)ethyl)benzoate.", "Step 2: Ethyl 4-(2-(4-amino-2,6-dimethylpyridin-3-yl)ethyl)benzoate is reduced with sodium borohydride in the presence of ethanol and water to produce 5-Ethyl-2,6-dimethyl-4-(2-(4-aminobutyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate.", "Step 3: Methyl 3,5-dimethyl-4-(2-nitrophenyl)-1H-pyrazole-1-carboxylate is reacted with sodium hydroxide and hydrochloric acid to yield 3,5-dimethyl-4-(2-nitrophenyl)pyrazole.", "Step 4: 5-Ethyl-2,6-dimethyl-4-(2-(4-aminobutyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate is reacted with 3,5-dimethyl-4-(2-nitrophenyl)pyrazole in the presence of sodium hydroxide and ethanol to produce 5-Ethyl-demethyl Lercanidipine." ] }

CAS RN

786625-22-7

Product Name

5-Ethyl-demethyl Lercanidipine

Molecular Formula

C₃₇H₄₃N₃O₆

Molecular Weight

625.75

synonyms

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester;  1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylam

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.